molecular formula C20H21NO5 B1680522 Repirinast CAS No. 73080-51-0

Repirinast

Cat. No.: B1680522
CAS No.: 73080-51-0
M. Wt: 355.4 g/mol
InChI Key: NFQIAEMCQGTTIR-UHFFFAOYSA-N
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Description

Repirinast, also known by its trade name Romet, is an antihistamine primarily used to treat allergic conditions such as asthma and hay fever. It is a synthetic compound that acts as a mast cell stabilizer, preventing the release of histamine and other substances from mast cells, which are involved in allergic responses .

Scientific Research Applications

Repirinast has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of quinoline derivatives.

    Biology: Investigated for its effects on mast cells and its potential to modulate immune responses.

    Medicine: Primarily used to treat allergic conditions such as asthma and hay fever. .

    Industry: Used in the development of new antihistamine drugs and formulations.

Mechanism of Action

Target of Action

Repirinast primarily targets mast cells , which play a crucial role in the body’s immune response to allergens . When mast cells encounter an allergen, they release histamine and other chemicals that cause the symptoms of an allergic reaction .

Mode of Action

This compound acts on mast cells and inhibits the release of chemical mediators by IgE-related antigen-antibody interactions . It exerts its curative effect by inhibiting the release of mediators such as histamine and allergic slow reaction substances .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the immune response to allergens. By inhibiting the release of mediators from mast cells, this compound can directly block the allergic reaction link .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound, as a prodrug, is immediately hydrolyzed to the active metabolite MY-1250 (deesterified this compound) after oral administration . The metabolite MY-1250 is pharmacodynamically active . In a single-dose study, the maximum concentration (Cmax) was reached at about 0.75 hour, and the mean half-life (t1/2) was approximately 16.21 hours . In the multiple-dose study, the steady-state was reached within 3 days with no accumulation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the release of chemical mediators from mast cells, thereby preventing the IgE-mediated allergic response . This results in the alleviation of symptoms of an allergic reaction, such as itching, swelling, and mucus production .

Future Directions

Algernon Pharmaceuticals has received a Notice of Allowance for the patent application of Repirinast from the Japanese Patent Office for the treatment of chronic kidney disease (CKD) . The company plans to investigate the use of this compound in acute interstitial nephritis, which causes inflammation of parts of the kidney .

Biochemical Analysis

Biochemical Properties

Repirinast is a synthetic, disodium cromoglycate-like antiallergic agent . It functions as a mediator release inhibitor

Cellular Effects

This compound has been shown to inhibit antigen-induced early and late pulmonary responses and airway hyperresponsiveness in guinea pigs . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to function as a mediator release inhibitor . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In a phase I study, this compound was found to be well-tolerated in healthy Chinese subjects . The study reported that the steady-state of this compound was reached within 3 days with no accumulation . This indicates that this compound has good stability and does not degrade rapidly in the body.

Dosage Effects in Animal Models

It has been shown to reduce hepatic fibrosis by 57% compared to a vehicle in a widely used STAM™ mouse model of NASH .

Metabolic Pathways

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Transport and Distribution

It is known that this compound is administered orally , suggesting that it is absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream.

Subcellular Localization

Given its role as a mediator release inhibitor , it is likely that this compound interacts with cellular components involved in the release of mediators, such as histamine, from cells.

Preparation Methods

Repirinast is synthesized through a series of chemical reactions. The synthetic route involves the esterification of 5,6-dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic acid with 3-methylbutanol. The reaction conditions typically include the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Repirinast undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Repirinast is unique compared to other antihistamines due to its specific mechanism of action as a mast cell stabilizer. Similar compounds include:

Properties

IUPAC Name

3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIAEMCQGTTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223349
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73080-51-0
Record name Repirinast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73080-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repirinast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073080510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPIRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8KA8B61G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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